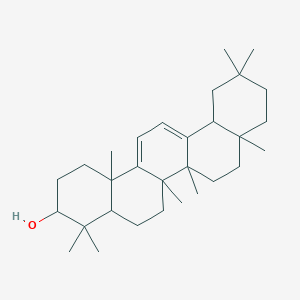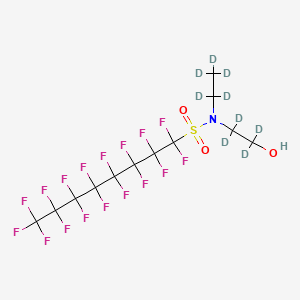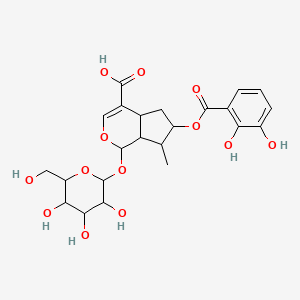
GentiournosideD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gentiournoside D involves several steps, typically starting with the extraction of raw materials from plant sources. The compound can be synthesized through a series of chemical reactions, including esterification and glycosylation . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of Gentiournoside D.
Industrial Production Methods
Industrial production of Gentiournoside D often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological methods, including the cultivation of genetically modified plants or microbial fermentation, is also being explored to enhance the yield and purity of Gentiournoside D .
Analyse Chemischer Reaktionen
Types of Reactions
Gentiournoside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of Gentiournoside D include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Gentiournoside D depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Gentiournoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of natural product synthesis and chemical reaction mechanisms.
Industry: Gentiournoside D is used in the development of natural health products and supplements.
Wirkmechanismus
The mechanism of action of Gentiournoside D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentiournoside D is similar to other compounds found in the Hypericum genus, such as hypericin and pseudohypericin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets Gentiournoside D apart from its similar compounds is its unique glycosylation pattern, which may contribute to its distinct biological activities and therapeutic potential . Additionally, Gentiournoside D has shown promising results in specific research applications, highlighting its potential as a valuable natural product .
Eigenschaften
Molekularformel |
C23H28O13 |
|---|---|
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31) |
InChI-Schlüssel |
CAKNXIQZWKLNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
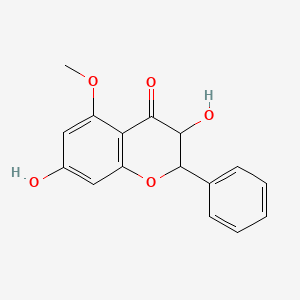
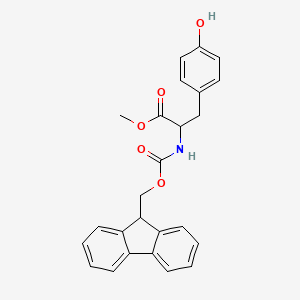
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

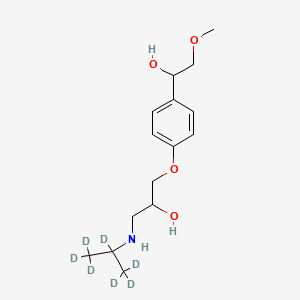
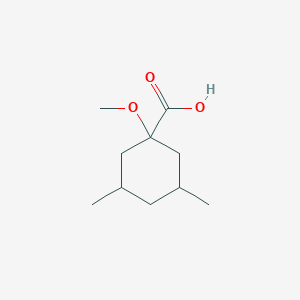
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)

